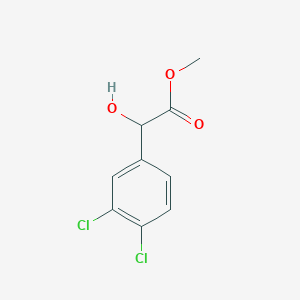Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate
CAS No.: 35925-27-0
Cat. No.: VC2825077
Molecular Formula: C9H8Cl2O3
Molecular Weight: 235.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35925-27-0 |
|---|---|
| Molecular Formula | C9H8Cl2O3 |
| Molecular Weight | 235.06 g/mol |
| IUPAC Name | methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate |
| Standard InChI | InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 |
| Standard InChI Key | CKDHJOAQICCZPR-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)O |
| Canonical SMILES | COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)O |
Introduction
Chemical Identity and Properties
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate is characterized by several identifiers and properties that are crucial for its recognition and application in scientific research. The compound appears as a powder and is typically stored at room temperature .
Chemical Identifiers
The following table presents the key identifiers for Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate:
| Parameter | Value |
|---|---|
| CAS Number | 35925-27-0 |
| Chemical Formula | C₉H₈Cl₂O₃ |
| Molecular Weight | 235.07 g/mol |
| MDL Number | MFCD16693821 |
| PubChem CID | 53725388 |
| IUPAC Name | methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate |
Structural Representations
The compound can be represented using various chemical notation systems:
| Notation System | Representation |
|---|---|
| Standard InChI | InChI=1S/C9H8Cl2O3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3 |
| InChI Key | CKDHJOAQICCZPR-UHFFFAOYSA-N |
| SMILES | COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)O |
Physical and Chemical Properties
The physical and chemical properties of Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate influence its behavior in various applications and synthesis procedures.
Chemical Reactivity
The compound contains several functional groups that contribute to its chemical reactivity:
-
The hydroxyl group (-OH) at the alpha position to the carbonyl makes it susceptible to oxidation reactions
-
The ester group provides sites for hydrolysis and transesterification
-
The dichlorophenyl group influences the electron distribution, affecting the reactivity of adjacent functional groups
Applications in Research and Industry
Pharmaceutical Intermediates
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate may serve as a valuable intermediate in pharmaceutical synthesis. Similar compounds have been used in the development of bioactive molecules, particularly those targeting kinase enzymes .
Agricultural Chemistry
Compounds containing the dichlorophenyl moiety often exhibit fungicidal or herbicidal properties. The structural similarity to known agrochemicals suggests potential applications in this field .
Organic Chemistry Research
As a functionalized building block, Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate can be valuable in organic synthesis research, particularly in studies involving stereoselective reactions due to the presence of a stereogenic center at the alpha carbon .
Structure-Activity Relationships
Comparison with Related Compounds
The table below compares Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate with structurally related compounds:
Structure-Activity Considerations
Research on similar compounds suggests that:
-
The position and number of chlorine atoms on the phenyl ring significantly influence biological activity
-
The hydroxyl group at the alpha position provides a site for further functionalization and may contribute to interactions with biological targets
-
The methyl ester group can be modified to alter lipophilicity and bioavailability
Current Research and Future Directions
Research Applications
Current research involving Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate and related compounds focuses on several areas:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume